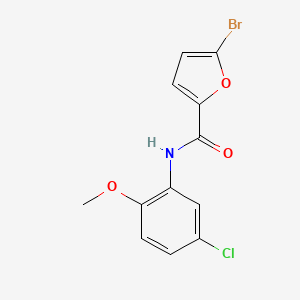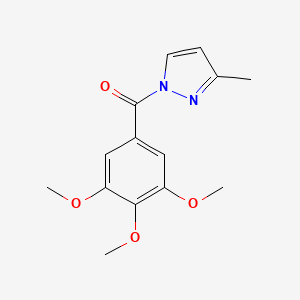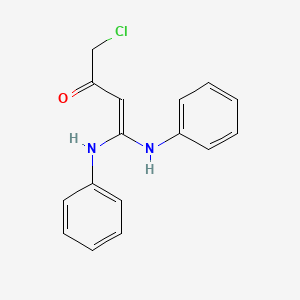![molecular formula C18H17N3O2S B5885644 N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation. BCTC has been extensively studied for its potential use in pain management and as a tool for studying the role of TRPV1 in various physiological processes.
作用機序
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by various stimuli, including capsaicin, heat, and acid. This compound has been shown to bind to a specific site on TRPV1, which is distinct from the binding site for capsaicin. This compound has also been shown to inhibit the desensitization of TRPV1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide is a highly selective antagonist of TRPV1, which makes it a valuable tool for studying the role of this channel in various physiological processes. This compound is also relatively easy to synthesize and has a favorable safety profile. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects at high concentrations.
将来の方向性
There are several future directions for research on N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists, which may have improved analgesic and anti-inflammatory effects. Another area of interest is the study of the role of TRPV1 in various disease states, including cancer and neurodegenerative diseases. Finally, the development of novel ligands for TRPV1 may lead to the identification of new therapeutic targets for pain management and other conditions.
合成法
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process starting from 2-amino-3-methylphenol and 2-chloro-1,3-benzoxazole. The synthesis involves several key steps, including the formation of an amide bond and a carbonothioyl group. The final product is obtained in high purity through recrystallization.
科学的研究の応用
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide has been widely used in scientific research to study the role of TRPV1 in various physiological processes, including pain sensation, inflammation, and thermoregulation. This compound has been shown to be a potent and selective antagonist of TRPV1, blocking its activity in a dose-dependent manner. This compound has also been used to study the pharmacology of TRPV1 and to identify novel ligands for this channel.
特性
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)20-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)23-17/h4-10H,3H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYPZXSFCYQVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)

![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)